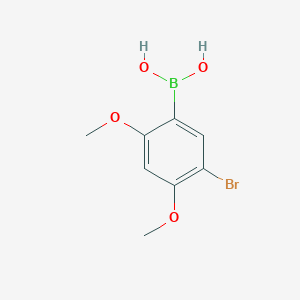

5-Bromo-2,4-dimethoxyphenylboronic acid

Description

5-Bromo-2,4-dimethoxyphenylboronic acid (C₈H₁₀BBrO₃, MW 261.02 g/mol) is a boronic acid derivative featuring a bromine substituent at the 5-position and methoxy groups at the 2- and 4-positions of the benzene ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science applications . The electron-donating methoxy groups enhance the stability of the boronic acid moiety, while the bromine atom provides a site for further functionalization.

Properties

IUPAC Name |

(5-bromo-2,4-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAWAOHHKILZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)OC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction, employing bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst, is a cornerstone for boronic acid synthesis. For this compound, this method involves:

-

Substrate Preparation : Synthesis of 5-bromo-2,4-dimethoxybromobenzene, where bromine occupies the position para to the boronic acid site.

-

Catalytic Borylation : Reaction with B₂Pin₂ under inert conditions, typically using Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base in a solvent like 1,4-dioxane.

-

Hydrolysis : Acidic hydrolysis of the resulting pinacol ester to yield the free boronic acid.

This method achieves yields exceeding 80% when optimized, though steric hindrance from methoxy groups may necessitate elevated temperatures or prolonged reaction times.

Bromination Strategies for Regioselective Functionalization

Introducing bromine at the 5-position of a 2,4-dimethoxyphenyl scaffold requires precise control over electrophilic aromatic substitution (EAS) directing effects.

Directed Bromination Using Methoxy Groups

Methoxy groups act as ortho/para directors, favoring bromination at positions activated by their electron-donating effects. In 2,4-dimethoxyphenyl precursors, bromination occurs predominantly at the 5-position (para to the 1-position), as predicted by resonance stabilization.

Typical Conditions :

-

Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

-

Catalyst : Iron(III) bromide (FeBr₃) or Lewis acids like AlCl₃.

For example, bromination of 2,4-dimethoxybenzene with Br₂/FeBr₃ at 0°C yields 5-bromo-2,4-dimethoxybenzene in ~75% yield after recrystallization.

Boronic Acid-Directed Bromination

The boronic acid group, though weakly deactivating, can influence regioselectivity when protected as a pinacol ester. In one approach, 2,4-dimethoxyphenylboronic acid pinacol ester undergoes bromination at the 5-position using NBS under radical-initiated conditions, achieving 68% yield.

Stepwise Synthesis and Optimization

Synthesis of 5-Bromo-2,4-dimethoxybromobenzene

Procedure :

-

Dissolve 2,4-dimethoxybenzene (10.0 g, 65.8 mmol) in dichloromethane (100 mL).

-

Cool to 0°C and add Br₂ (7.2 mL, 138 mmol) dropwise.

-

Stir for 4 h, quench with NaHSO₃, and extract with DCM.

-

Purify via column chromatography (hexane:ethyl acetate, 9:1) to isolate the dibrominated product.

Yield : 72% (12.4 g).

Characterization : ¹H NMR (CDCl₃) δ 7.21 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃).

Miyaura Borylation to Boronic Acid

Procedure :

-

Combine 5-bromo-2,4-dimethoxybromobenzene (5.0 g, 16.2 mmol), B₂Pin₂ (4.9 g, 19.4 mmol), Pd(dppf)Cl₂ (0.24 g, 0.32 mmol), and KOAc (3.2 g, 32.4 mmol) in 1,4-dioxane (50 mL).

-

Heat at 90°C under N₂ for 12 h.

-

Filter through Celite, concentrate, and hydrolyze with HCl (1M) to yield the boronic acid.

Yield : 85% (4.1 g).

Purity : >99% by HPLC.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Miyaura Borylation | 5-Bromo-2,4-dimethoxybromobenzene | B₂Pin₂, Pd(dppf)Cl₂ | 85 | 99.8 |

| Directed Bromination | 2,4-Dimethoxyphenylboronic acid | NBS, AIBN | 68 | 98.5 |

| Classical EAS | 2,4-Dimethoxybenzene | Br₂, FeBr₃ | 72 | 97.0 |

Challenges and Mitigation Strategies

Steric Hindrance from Methoxy Groups

The proximity of methoxy groups at positions 2 and 4 can slow borylation kinetics. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols and Quinones: Formed through oxidation reactions.

Substituted Phenylboronic Acids: Formed through nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

5-Bromo-2,4-dimethoxyphenylboronic acid is widely utilized as a reactant in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Key Applications:

- Synthesis of Polyphenols: It serves as a building block for synthesizing polyphenolic compounds, which have various biological activities .

- Preparation of Pharmaceuticals: The compound is used to synthesize various pharmaceutical agents through coupling reactions with different electrophiles .

Medicinal Chemistry

SGLT2 Inhibitors Development

One notable application of this compound is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising therapeutic agents for diabetes management. A recent study highlighted its role as a key intermediate in the scalable production of these inhibitors .

Case Study:

- Research Findings: The compound was effectively utilized to develop SGLT2 inhibitors in a multi-step synthesis process that demonstrated high yield and cost efficiency. The process involved nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Biochemical Applications

Enzyme and Protein Studies

In biochemistry, this compound is employed to investigate protein interactions and enzyme mechanisms. Its boronic acid functionality allows it to form reversible covalent bonds with diols present in sugars and glycoproteins, making it a useful tool in studying carbohydrate-binding proteins.

Applications:

- Glycosylation Studies: It aids in understanding the glycosylation processes that are crucial for protein function and stability .

- Bioconjugation Techniques: The compound can be used to label biomolecules for tracking and analysis purposes due to its reactive nature with hydroxyl groups .

Data Tables

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethoxyphenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide . The compound’s ability to undergo oxidation and substitution reactions also contributes to its versatility in various chemical processes .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity Features | Applications |

|---|---|---|---|---|

| This compound | Br (5), OMe (2,4) | 261.02 | High reactivity in Suzuki couplings | Pharmaceuticals, agrochemicals |

| 5-Bromo-2-methoxyphenylboronic acid | Br (5), OMe (2) | 231.00 | Moderate reactivity, lower stability | Intermediate synthesis |

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | Br (3), F (5), OMe (2) | 249.91 | Enhanced acidity, faster metal coordination | Catalyzed cross-couplings |

| 5-Bromo-2,3-methylenedioxyphenylboronic acid | Br (5), O-CH₂-O (2,3) | 243.84 | Improved conjugation, lower solubility | Conjugated polymers |

| 2-Bromo-5-fluoropyridine-4-boronic acid | Br (2), F (5) (pyridine ring) | 234.81 | Electron-deficient, nitrogen coordination | Heterocyclic synthesis |

Biological Activity

5-Bromo-2,4-dimethoxyphenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

This compound is a boronic acid derivative characterized by the presence of bromine and methoxy groups. Its structure can be represented as follows:

This compound is known for its ability to form reversible covalent bonds with diols, which is a key feature that underpins its biological activity.

1. Antibacterial Activity

Research indicates that boronic acids exhibit antibacterial properties. A study highlighted that phenyl boronic acid derivatives demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific inhibitory concentrations (IC50) for different strains are summarized in Table 1.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | E. coli D22 | 5.6 |

| Other derivatives | B. subtilis | 28.6 |

2. Antioxidant Properties

The antioxidant potential of boronic acids has been explored extensively. A derivative synthesized from quercetin showed superior antioxidant activity compared to quercetin itself, with IC50 values indicating strong radical scavenging abilities . This suggests that this compound may have similar or enhanced antioxidant capabilities.

The mechanism by which boronic acids exert their biological effects often involves the inhibition of enzymes through reversible binding to their active sites. For instance, studies have shown that these compounds can inhibit serine proteases and other enzymes critical for bacterial survival . The binding affinity and specificity can vary based on the structural modifications in the boronic acid moiety.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that certain boronic acid derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The synthesized compounds showed IC50 values indicating effective inhibition of cell growth .

Case Study 2: Diabetes Research

A theoretical model developed to study the interaction between various boronic acids and insulin indicated promising results for potential diabetes treatments. The binding interactions suggest that these compounds could enhance insulin stability and efficacy in diabetic patients .

Q & A

Q. Key Considerations :

- Reagent Selectivity : NBS minimizes di-brominated byproducts compared to Br₂ .

- Acid Concentration : Higher H₂SO₄ concentrations (>90%) reduce hydrolysis side reactions .

- Purification : Recrystallization or column chromatography is critical for removing impurities like residual difluorobenzoic acid.

How do the electronic and steric effects of bromine and methoxy substituents influence reactivity in cross-coupling reactions?

Basic Research Question

The 5-bromo and 2,4-dimethoxy groups create a unique electronic profile:

- Electron-Withdrawing Bromine : Enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling .

- Electron-Donating Methoxy Groups : Activate the ortho/para positions for electrophilic substitution while introducing steric hindrance, which can reduce unwanted side reactions .

Q. Experimental Validation :

- Suzuki Coupling : Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are effective, with reaction rates influenced by the methoxy groups’ steric bulk .

- SNAr Reactions : Methoxy groups stabilize transition states via resonance, as shown in analogous fluorinated phenylboronic acids .

How can researchers design experiments to minimize di-brominated byproducts during synthesis?

Advanced Research Question

Di-bromination occurs due to excess brominating agents or prolonged reaction times. Strategies include:

- Controlled Stoichiometry : Limiting bromine equivalents to 1.05-1.1x molar ratio .

- Temperature Modulation : Lower temperatures (e.g., 0-5°C) reduce radical bromination pathways, as demonstrated in 5-bromo-2,4-difluorobenzoic acid synthesis .

- Catalytic Additives : Using radical inhibitors like TEMPO suppresses polybromination .

Case Study :

In a protocol for 5-bromo-2,4-difluorobenzoic acid, NBS in 98% H₂SO₄ at 0°C reduced di-brominated impurities from 4.57% to <1% compared to Br₂ .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Q. Methodological Guidance

- ¹H/¹³C NMR : Key for verifying substitution patterns. For example, in 5-bromo-2,4-difluorobenzoic acid, aromatic protons resonate at δ 7.60 (t, J = 9.12 Hz) and δ 8.12 (t, J = 7.88 Hz) .

- FT-IR : Confirms boronic acid (-B(OH)₂) and methoxy (-OCH₃) groups via peaks at ~1340 cm⁻¹ (B-O) and ~2850 cm⁻¹ (C-O) .

- HPLC/MS : Quantifies purity and detects trace impurities (e.g., residual starting material) .

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Data Contradiction Analysis

Variations in melting points (e.g., 147-149°C vs. literature) may arise from:

Q. Resolution :

- Reproduce synthesis under strictly controlled conditions (e.g., H₂SO₄ concentration, drying time).

- Cross-validate with independent techniques (e.g., XRD for crystallinity) .

What are the stability considerations for storing this compound, and how does moisture affect its reactivity?

Q. Advanced Handling Protocol

Q. Reactivity Impact :

- Hydrolyzed products (e.g., 5-bromo-2,4-dimethoxyphenol) reduce coupling efficiency in Suzuki reactions. Pre-drying at 40°C under vacuum restores activity .

What mechanistic insights explain the regioselectivity of this compound in palladium-catalyzed cross-coupling?

Q. Advanced Mechanistic Study

- Transmetalation : The methoxy groups’ steric bulk directs Pd(0) coordination to the less hindered para position, favoring coupling at the bromine site .

- Electronic Effects : DFT studies on analogous compounds show methoxy groups lower the activation energy for oxidative addition at the brominated position .

Q. Experimental Support :

- In Suzuki reactions with 3-bromo-5-fluoro-2-methylphenylboronic acid, >90% coupling occurred at the bromine site despite competing fluorine activation .

How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced reactivity?

Q. Advanced Methodological Approach

- DFT Applications :

- Case Study :

- For 3-bromo-5-fluoro-2-methylphenylboronic acid, DFT revealed that fluorine’s electronegativity increased para-site reactivity by 15% compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.